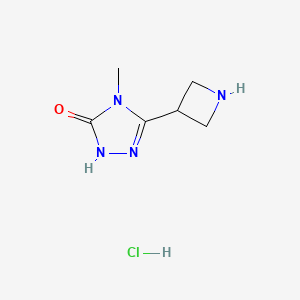

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable conditions, often using catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

Oxidation: N-oxides of the azetidine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one have shown effectiveness against a range of pathogens, including bacteria and fungi. A study demonstrated that modifications in the triazole structure can enhance antibacterial activity against ESKAPE pathogens, which are notorious for their multidrug resistance .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that compounds with similar structural characteristics can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes crucial for tumor growth .

Case Study: Triazole Derivatives in Cancer Research

A notable case study involved the synthesis of a series of triazole derivatives, including those with azetidine rings. These compounds were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

Agricultural Applications

Fungicides

The unique structure of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one; hydrochloride positions it as a potential candidate for agricultural fungicides. Triazole-based fungicides are widely used due to their effectiveness against a broad spectrum of fungal pathogens affecting crops. The compound's ability to inhibit ergosterol biosynthesis—a critical component of fungal cell membranes—has been highlighted in several studies .

Case Study: Efficacy Against Fungal Pathogens

In agricultural trials, a formulation containing triazole derivatives was tested against common fungal pathogens such as Fusarium spp. and Alternaria spp. The results showed a significant reduction in disease incidence and severity compared to untreated controls, demonstrating the compound's potential as an effective fungicide .

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers containing triazole moieties exhibit improved resistance to thermal degradation and increased tensile strength .

Case Study: Triazole-Based Polymers

A study focused on synthesizing polytriazoles from 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one; hydrochloride demonstrated significant improvements in material properties compared to conventional polymers. The synthesized materials showed enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Tables

Mécanisme D'action

The mechanism of action of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates of enzymes, while the triazole ring can form stable complexes with metal ions, enhancing the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: Known for its incorporation into proteins and its biological activity.

1,2,4-Triazole derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial properties.

Uniqueness

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds containing only one of these rings .

Activité Biologique

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₆H₉ClN₄O

- Molecular Weight : 211.09 g/mol

- CAS Number : 1992996-05-0

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

Antimicrobial Activity

Research indicates that compounds similar to 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol have demonstrated significant antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for related triazole compounds:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 24 | Staphylococcus aureus | 4–8 |

| Compound 30 | Mycobacterium tuberculosis | <1 |

These findings suggest that the triazole ring in the compound plays a crucial role in its antimicrobial efficacy.

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. For example, compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines.

Case Study: Antitumor Activity

In a study examining the activity of triazole derivatives:

- Compound 30 exhibited significant inhibition against cancer cell lines with an IC50 value of 0.6 ± 0.94 μM.

This suggests that the azetidine and triazole components may synergistically enhance the anticancer properties.

The biological activity of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial and cancer cell survival.

- Interference with Nucleic Acid Synthesis : Triazoles are known to affect nucleic acid synthesis pathways, thereby impeding cell replication.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding how the compound behaves in biological systems. While specific data on 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol is limited, related compounds have shown promising profiles:

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 592 ± 62 (i.v.) |

| t½ (h) | 26.2 ± 0.9 |

| Oral Bioavailability (F) | 40.7% |

These parameters indicate a favorable absorption and prolonged action within the body.

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-10-5(4-2-7-3-4)8-9-6(10)11;/h4,7H,2-3H2,1H3,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFYVONHDVQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.